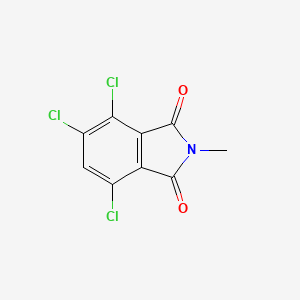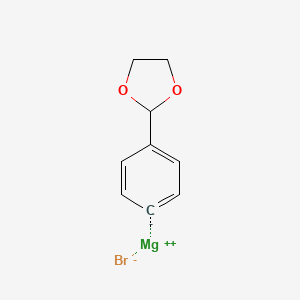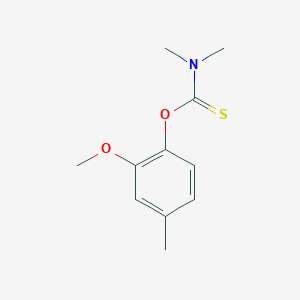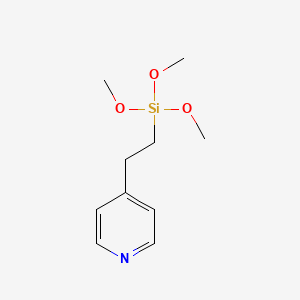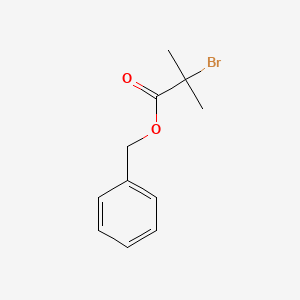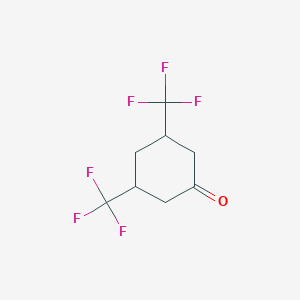
3,5-Bis(trifluoromethyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(trifluoromethyl)cyclohexanone, also known as 3,5-Bis(trifluoromethyl)cyclohexan-1-one, is an organic compound that belongs to the cyclohexanone family of compounds. It is a colorless liquid with a strong odor and is soluble in water. This compound is used in various scientific research applications, including the synthesis of other compounds, as a catalyst, and as an intermediate in laboratory experiments. In
Aplicaciones Científicas De Investigación
3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone has a wide range of scientific research applications, including the synthesis of other compounds, as a catalyst, and as an intermediate in laboratory experiments. It is used as a starting material in the synthesis of various compounds, including fluorinated cyclohexanes, trifluoromethylated heterocycles, and polyfluorinated compounds. It is also used as a catalyst in the reaction of aldehydes with organolithium reagents. Additionally, it is used as an intermediate in the synthesis of other compounds, such as trifluoromethylated polycyclic aromatic hydrocarbons.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone is not well understood. However, it is believed that the compound acts as a Lewis acid, which allows it to act as a catalyst in certain reactions. Additionally, the trifluoromethyl groups are believed to increase the reactivity of the compound and make it more reactive than other compounds with similar structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone are not well understood. However, it is believed that the compound is not toxic and does not have any adverse effects on humans or animals. Additionally, it is believed that the compound is biodegradable and does not bioaccumulate in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone in laboratory experiments include its high reactivity and its ability to act as a catalyst in certain reactions. Additionally, it is relatively inexpensive and can be easily synthesized. The main limitation of using this compound in laboratory experiments is its high volatility, which can make it difficult to handle and store.
Direcciones Futuras
Future research on 3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone should focus on elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, research should be conducted to explore its potential applications in other areas, such as medicinal chemistry and materials science. Finally, further research should be conducted to improve the synthesis process and increase the yield of the compound.
Métodos De Síntesis
3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone is typically synthesized through a reaction of 3,5-dichlorocyclohexanone with trifluoromethyl iodide. This reaction is carried out in a solvent, such as acetonitrile, at room temperature. The reaction yields a product with a yield of up to 95%.
Propiedades
IUPAC Name |
3,5-bis(trifluoromethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNKQGWXRNGSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)cyclohexanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)
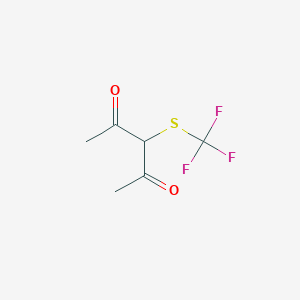


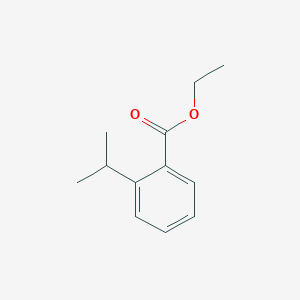
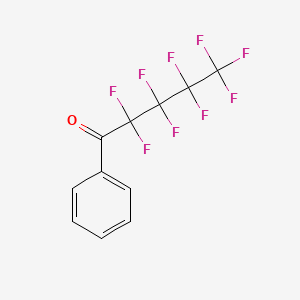
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)

